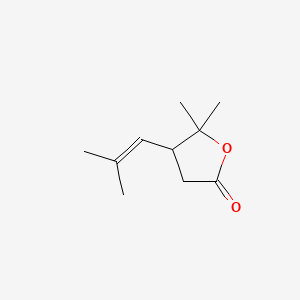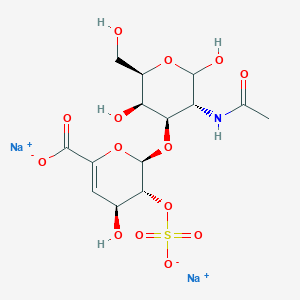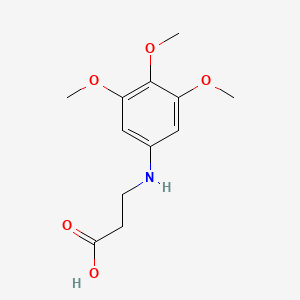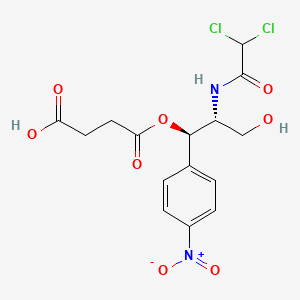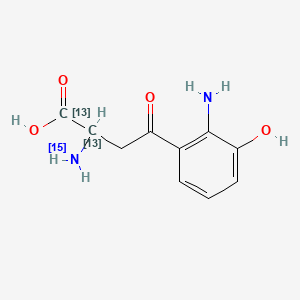
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for tracing metabolic pathways and studying biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes into the kynurenine structure. The process typically starts with the labeled precursors, such as carbon-13 and nitrogen-15 labeled amino acids. These precursors undergo a series of chemical reactions, including hydroxylation and amination, to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and maintain the purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic labeling and chemical structure.
Analyse Chemischer Reaktionen
Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different kynurenine analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired functional group, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Quinolinic acid derivatives.
Reduction: Various kynurenine analogs.
Substitution: Functionalized kynurenine derivatives.
Wissenschaftliche Forschungsanwendungen
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of tryptophan metabolism.
Biology: Helps in studying the role of kynurenine in cellular processes and its impact on health and disease.
Medicine: Investigated for its potential role in neurodegenerative diseases and as a biomarker for certain conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its participation in the kynurenine pathway. The compound interacts with various enzymes and receptors involved in tryptophan metabolism. It acts as a substrate for enzymes such as kynurenine 3-monooxygenase and kynureninase, leading to the production of downstream metabolites. These metabolites can exert neuroactive and immunomodulatory effects, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxykynurenine: The unlabeled version of the compound, commonly used in research.
Kynurenine: A precursor in the tryptophan metabolism pathway.
Quinolinic Acid: A downstream metabolite of kynurenine with neurotoxic properties.
Comparison: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. Unlike its unlabeled counterparts, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
4-(2-amino-3-hydroxyphenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1 |
InChI-Schlüssel |
VCKPUUFAIGNJHC-BTOQUXKSSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


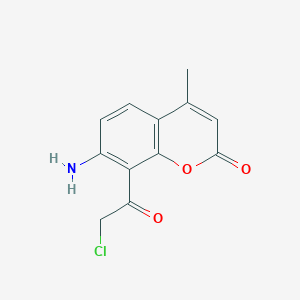
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
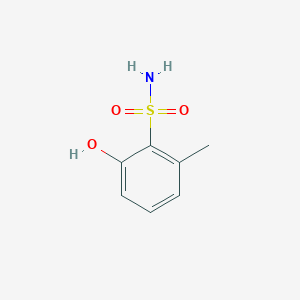
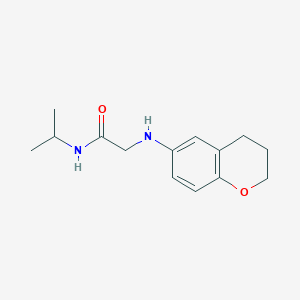

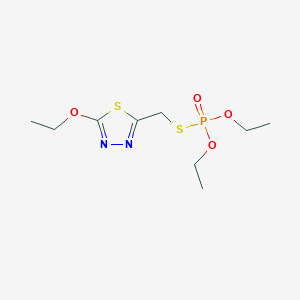
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
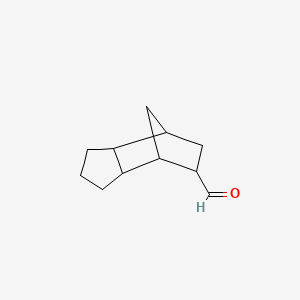
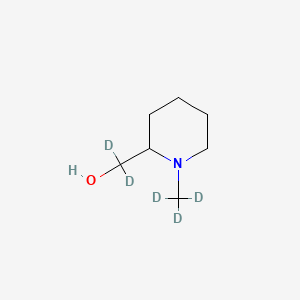
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
